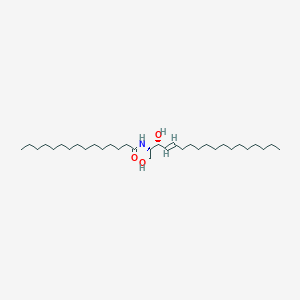

C15-Ceramide

描述

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]pentadecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)31(30-35)34-33(37)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,31-32,35-36H,3-25,27,29-30H2,1-2H3,(H,34,37)/b28-26+/t31-,32+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBULQAPKKLNTLT-STSAHMJASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H65NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of C15:0 Ceramide in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides are a class of bioactive sphingolipids that play pivotal roles in a multitude of cellular processes, including apoptosis, autophagy, and metabolic regulation. The specific biological function of a ceramide molecule is intricately linked to the length of its N-acyl chain. While extensive research has elucidated the functions of even-chain ceramides, such as C16:0 and C18:0 ceramide, the biological role of odd-chain ceramides, particularly C15:0 ceramide (N-pentadecanoylsphingosine), remains less characterized. This technical guide synthesizes the current understanding of ceramide biology to infer the putative functions of C15:0 ceramide, provides detailed experimental protocols for its study, and presents relevant data in a structured format to aid researchers in this emerging area.

Introduction to Ceramide Biology

Ceramides are central molecules in sphingolipid metabolism, acting as precursors for more complex sphingolipids and as signaling molecules in their own right.[1][2] The cellular functions of ceramides are diverse and context-dependent, influencing processes such as cell proliferation, senescence, and inflammation.[2] A key determinant of a ceramide's function is the length and saturation of its fatty acid chain, which influences its biophysical properties within cellular membranes and its interaction with downstream effector proteins.[3][4]

Synthesis and Metabolism of C15:0 Ceramide

The synthesis of ceramides occurs through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. The de novo pathway, initiated in the endoplasmic reticulum, is the primary route for the synthesis of ceramides with various acyl chain lengths.

While the specific ceramide synthase (CerS) with a preference for C15:0-CoA has not been definitively identified, the family of six CerS enzymes exhibits substrate specificity for different fatty acyl-CoAs.[5][6] CerS5 and CerS6 are primarily responsible for the synthesis of C16:0 ceramide.[7] Given the structural similarity, it is plausible that these enzymes may also utilize C15:0-CoA, albeit potentially with lower efficiency.

dot

Inferred Biological Functions of C15:0 Ceramide

Due to the limited direct research on C15:0 ceramide, its biological functions are largely inferred from studies on ceramides with similar chain lengths (C14:0 and C16:0) and the established principles of how acyl chain length dictates function.

Role in Apoptosis (Programmed Cell Death)

Ceramides are well-established mediators of apoptosis.[8][9] Long-chain ceramides, such as C16:0 and C18:0, are generally considered pro-apoptotic.[10] They can induce apoptosis through various mechanisms, including the formation of ceramide-rich platforms in membranes that facilitate the clustering of death receptors, and by directly acting on mitochondria to promote the release of pro-apoptotic factors.[1][11] Given its saturated nature and intermediate chain length, C15:0 ceramide is likely to share these pro-apoptotic properties.

dot

Involvement in Autophagy

Autophagy is a cellular degradation process that can be either pro-survival or pro-death, depending on the context. Ceramides have been shown to induce autophagy.[12][13] This can occur through the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[14] The acyl chain length of the ceramide can influence the outcome of autophagy. For instance, C18-ceramide has been linked to lethal mitophagy.[15] The specific role of C15:0 ceramide in regulating autophagy is yet to be determined but it is plausible that it contributes to the cellular autophagic response.

dot

Impact on Membrane Biophysical Properties

The acyl chain length of a ceramide significantly influences its effect on the biophysical properties of cellular membranes. Saturated ceramides, like C15:0 ceramide, tend to increase the order and promote the formation of gel-like domains within the more fluid membrane.[3][4] These alterations in membrane structure can affect the function of membrane-associated proteins and signaling complexes. The odd-chain length of C15:0 ceramide may result in unique packing properties within the lipid bilayer compared to its even-chain counterparts.

Quantitative Data Summary

Direct quantitative data on cellular levels and effects of C15:0 ceramide are scarce. The following table summarizes the known functions of various ceramide species to provide a comparative context for the potential roles of C15:0 ceramide.

| Ceramide Species | Acyl Chain Length | Primary Associated Functions | References |

| C14:0 Ceramide | 14 | Pro-apoptotic in some cancer cells, role in inflammatory bowel disease. | [1] |

| C15:0 Ceramide | 15 | Largely uncharacterized; putative roles in apoptosis and autophagy. | - |

| C16:0 Ceramide | 16 | Pro-apoptotic, implicated in insulin resistance and metabolic diseases. | [16][17] |

| C18:0 Ceramide | 18 | Pro-apoptotic, involved in lethal mitophagy, tumor suppression. | [10][15] |

| C24:0 & C24:1 Ceramide | 24 | Associated with neurodegenerative diseases, may have protective or benign roles in metabolism. | [1][17] |

Experimental Protocols

Quantification of C15:0 Ceramide by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of C15:0 ceramide in cell or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

dot

Materials:

-

Cells or tissue sample

-

Internal standard (e.g., C17:0 ceramide)

-

Chloroform, Methanol, Water (HPLC grade)

-

Liquid chromatography system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation: Homogenize cell pellets or tissue samples in an appropriate buffer. Add a known amount of internal standard.

-

Lipid Extraction: Perform a Bligh and Dyer extraction by adding a 2:1:0.8 mixture of chloroform:methanol:water. Vortex and centrifuge to separate the phases. Collect the lower organic phase.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution to separate the different ceramide species. Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for C15:0 ceramide and the internal standard.

-

Quantification: Calculate the concentration of C15:0 ceramide by comparing its peak area to that of the internal standard.

Analysis of Apoptosis by Flow Cytometry

Materials:

-

Cells treated with C15:0 ceramide or vehicle control

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of C15:0 ceramide for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

While the direct biological functions of C15:0 ceramide are still largely unexplored, its structural characteristics as a saturated, odd-chain sphingolipid suggest it likely plays a role in fundamental cellular processes such as apoptosis and autophagy, similar to its even-chain counterparts. Future research should focus on elucidating the specific ceramide synthases and ceramidases that metabolize C15:0 ceramide, as well as its precise molecular targets and signaling pathways. The development of specific tools and further quantitative studies will be crucial to fully understand the contribution of C15:0 ceramide to cellular physiology and its potential implications in disease. This guide provides a foundational framework to stimulate and support such investigations.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.ist.utl.pt [web.ist.utl.pt]

- 5. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. High-Fat Diet Affects Ceramide Content, Disturbs Mitochondrial Redox Balance, and Induces Apoptosis in the Submandibular Glands of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide-induced starvation triggers homeostatic autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Messengers: ceramides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C15-Ceramide: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes. This technical guide provides a comprehensive overview of a specific long-chain ceramide, C15-Ceramide (Cer(d18:1/15:0)). We delve into its chemical structure, physicochemical properties, and its emerging role in key signaling pathways such as apoptosis and autophagy. This document is intended to be a valuable resource for researchers investigating the multifaceted functions of ceramides and for professionals in drug development exploring novel therapeutic targets within the sphingolipid metabolic network.

This compound: Structure and Chemical Identity

This compound is a sphingolipid composed of a sphingosine (d18:1) backbone N-acylated with pentadecanoic acid, a 15-carbon saturated fatty acid.[1] Its systematic IUPAC name is N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C33H65NO3 | [1] |

| Molecular Weight | 523.9 g/mol | [1] |

| CAS Number | 67492-15-3 | [1] |

| Physical State | Solid | [1] |

| Melting Point | 90.0-100.0 °C (for Ceramide 2, a similar long-chain ceramide) | [2] |

| Solubility | Soluble in chloroform; Soluble in warmed ethanol and methanol; Poorly soluble in water. | [1][3][4] |

| Critical Micelle Concentration (CMC) | In the micromolar range for long-chain ceramides. | [5][6] |

Physicochemical Properties and Data

The biophysical properties of this compound are crucial for its biological functions, influencing membrane fluidity and the formation of signaling platforms.

Table 2: Physicochemical Data of this compound

| Parameter | Description | Value/Range | Reference(s) |

| Melting Point | The temperature at which it changes from a solid to a liquid state. For a similar long-chain ceramide (Ceramide 2), the melting point is reported to be in the range of 90.0-100.0 °C. | 90.0-100.0 °C | [2] |

| Solubility | The ability of this compound to dissolve in various solvents. It is readily soluble in nonpolar organic solvents like chloroform and requires heating for dissolution in polar protic solvents like ethanol and methanol.[1] Its solubility in aqueous solutions is very low.[3][4] | Chloroform: SolubleEthanol (warmed): SolubleMethanol (warmed): SolubleWater: < 0.001% | [1][3] |

| Critical Micelle Concentration (CMC) | The concentration above which ceramide molecules self-assemble into micelles in an aqueous environment. The CMC for long-chain ceramides is generally in the low micromolar range.[5][6] | Micromolar (µM) range | [5][6] |

Experimental Protocols

Synthesis of this compound (N-pentadecanoyl-sphingosine)

A general and convenient method for the synthesis of ceramides involves the direct coupling of a long-chain base (sphingosine) and a fatty acid (pentadecanoic acid) in the presence of a carbodiimide.[7]

Workflow for this compound Synthesis

Caption: Workflow for the chemical synthesis of this compound.

Protocol:

-

Dissolution: Dissolve equimolar amounts of D-erythro-sphingosine and pentadecanoic acid in anhydrous dichloromethane.

-

Coupling: Add 1.2 equivalents of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using TLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Purification of this compound by Thin-Layer Chromatography (TLC)

TLC is a common method for the separation and purification of ceramides from lipid extracts.

Protocol:

-

Sample Preparation: Dissolve the lipid extract containing this compound in a small volume of chloroform:methanol (2:1, v/v).

-

TLC Plate: Spot the sample onto a silica gel TLC plate.

-

Development: Develop the TLC plate in a solvent system of chloroform:methanol:acetic acid (95:4.5:0.5, v/v/v) or a similar non-polar solvent system. A two-dimensional TLC approach can also be employed for better separation.[8]

-

Visualization: Visualize the separated lipids by staining with primuline spray or iodine vapor. This compound will appear as a distinct spot.

-

Elution: Scrape the silica gel corresponding to the this compound spot and elute the lipid with chloroform:methanol (2:1, v/v).

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of different ceramide species in biological samples.[9]

Workflow for LC-MS/MS Quantification of this compound

Caption: Workflow for quantifying this compound using LC-MS/MS.

Protocol:

-

Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh and Dyer method.

-

Internal Standard: Add a known amount of a non-endogenous ceramide internal standard (e.g., C17-Ceramide) to the sample prior to extraction for accurate quantification.

-

LC Separation: Separate the lipid extract on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of solvents such as methanol, water, and formic acid.

-

MS/MS Detection: Analyze the eluent by tandem mass spectrometry using electrospray ionization (ESI) in the positive ion mode.

-

MRM Analysis: Use the multiple reaction monitoring (MRM) mode to specifically detect the precursor ion of this compound (m/z 524.5) and a characteristic product ion (e.g., m/z 264.3, corresponding to the sphingosine backbone).

-

Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known amounts of this compound.

This compound in Cellular Signaling

Ceramides are central signaling molecules that regulate a variety of cellular processes, including apoptosis (programmed cell death) and autophagy (a cellular recycling process).[10][11] The length of the fatty acid chain of ceramides can determine their specific biological functions.

Role in Apoptosis

Ceramide accumulation is a key event in the induction of apoptosis in response to various cellular stresses.[12] It can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, or the salvage pathway.[10] Ceramide can induce apoptosis through both caspase-dependent and caspase-independent pathways.[13][14]

This compound Induced Apoptosis Signaling Pathway

Caption: A simplified pathway of this compound-induced apoptosis.

In the intrinsic pathway of apoptosis, ceramide can directly act on mitochondria to promote the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to the dismantling of the cell.[15]

Role in Autophagy

Ceramides are also implicated in the regulation of autophagy.[11] The accumulation of certain ceramide species can induce autophagy as a cellular stress response. This process can either promote cell survival by removing damaged organelles and protein aggregates or lead to autophagic cell death.

This compound and Autophagy Signaling

Caption: this compound can induce autophagy by inhibiting mTORC1.

One of the key mechanisms by which ceramides induce autophagy is through the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[16] Inhibition of mTORC1 leads to the activation of the ULK1 complex, which initiates the formation of the autophagosome.

Conclusion

This compound is an important long-chain ceramide with distinct physicochemical properties that underpin its significant roles in cellular signaling. This technical guide has provided a detailed overview of its structure, properties, and methods for its study, as well as its involvement in the critical cellular processes of apoptosis and autophagy. Further research into the specific protein interactions and signaling cascades modulated by this compound will undoubtedly uncover novel therapeutic opportunities for a range of diseases, including cancer and neurodegenerative disorders. The methodologies and information presented herein are intended to facilitate and inspire future investigations in this exciting field of sphingolipid biology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cir-safety.org [cir-safety.org]

- 3. Topical Delivery of Ceramide by Oil-in-Water Nanoemulsion to Retain Epidermal Moisture Content in Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP2002338459A - Method for solubilizing ceramide and ceramide- formulated skin care preparation obtained by using the method - Google Patents [patents.google.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Synthesis of C15-Ceramide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the de novo synthesis pathway of C15-Ceramide (N-pentadecanoylsphingosine), a less-studied odd-chain sphingolipid. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of specific ceramide species in cellular biology and disease.

Introduction: The Significance of Ceramide Acyl-Chain Length

Ceramides are a class of bioactive lipids that serve as central hubs in sphingolipid metabolism. They are implicated in a wide array of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The biological function of a ceramide is critically dependent on the length of its N-acyl chain. While even-chain ceramides, particularly C16:0 and C18:0 ceramides, have been extensively studied for their roles in metabolic diseases like insulin resistance and non-alcoholic fatty liver disease, the biology of odd-chain ceramides, such as this compound, remains largely unexplored.[1] This guide focuses on the de novo synthesis of this compound, providing a detailed examination of the enzymatic cascade, key regulatory points, and methodologies for its study.

The De Novo Synthesis Pathway of this compound

The de novo synthesis of all ceramides, including this compound, is a conserved pathway that occurs primarily in the endoplasmic reticulum.[2] The pathway begins with the condensation of L-serine and a fatty acyl-CoA and proceeds through a series of enzymatic steps to produce dihydroceramide, which is then desaturated to form ceramide.

The key enzymatic steps are as follows:

-

Serine Palmitoyltransferase (SPT): This rate-limiting enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

-

3-Ketodihydrosphingosine Reductase (KDHS): This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine).

-

Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) acylates dihydrosphingosine with a fatty acyl-CoA to form dihydroceramide. The specificity of the CerS enzymes for different fatty acyl-CoA chain lengths is the primary determinant of the resulting ceramide species.

-

Dihydroceramide Desaturase (DEGS): This enzyme introduces a double bond into the sphingoid backbone of dihydroceramide to form ceramide.

The synthesis of this compound specifically requires the utilization of pentadecanoyl-CoA (C15:0-CoA) by a ceramide synthase.

Figure 1: De novo synthesis pathway of this compound in the ER.

Ceramide Synthase Specificity: The Key to this compound Production

The diversity of ceramide species within a cell is primarily determined by the substrate specificity of the six mammalian ceramide synthases (CerS1-6). Each CerS enzyme exhibits a preference for fatty acyl-CoAs of a particular chain length.[3]

-

CerS1: C18-CoA

-

CerS2: C22-C24-CoAs

-

CerS3: Very long-chain acyl-CoAs (≥C26)

-

CerS4: C18-C20-CoAs

-

CerS5: C14-C18-CoAs[4]

-

CerS6: C14-C16-CoAs[4]

Based on this substrate specificity, CerS5 and CerS6 are the most probable enzymes responsible for the synthesis of this compound , as their substrate preference includes fatty acyl-CoAs of or adjacent to 15 carbons in length. While direct enzymatic assays with pentadecanoyl-CoA are not extensively reported in the literature, the known substrate ranges of CerS5 and CerS6 strongly suggest their involvement.

Quantitative Analysis of this compound

The quantification of specific ceramide species is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of different ceramide species based on their acyl-chain length and subsequent detection and quantification using multiple reaction monitoring (MRM).

| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) | Typical Concentration Range |

| C15:0-Ceramide | 524.5 (estimated) | 264.3 | Data not available |

| C17:0-Ceramide | 552.5 | 264.3 | Serum: ~0.1 - 1 µM[6] |

Note: The precursor ion for C15:0-Ceramide is estimated based on its molecular weight. The product ion of 264.3 m/z is a characteristic fragment of the sphingosine backbone.

Experimental Protocols

Lipid Extraction from Cells or Tissues

A robust lipid extraction protocol is crucial for the accurate quantification of ceramides. The Bligh and Dyer method is a widely used and effective technique.

Figure 2: General workflow for lipid extraction for ceramide analysis.

Protocol:

-

Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer. Add a known amount of an internal standard, such as C17:0-Ceramide, to each sample.

-

Extraction: Add a mixture of chloroform and methanol (typically 1:2, v/v) to the homogenate and vortex thoroughly.

-

Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge to clarify the phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Dry the collected organic phase under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).

In Vitro Ceramide Synthase Assay

This assay measures the activity of CerS enzymes in cell or tissue lysates by providing the substrates (dihydrosphingosine and a specific fatty acyl-CoA) and quantifying the product.

Figure 3: Workflow for an in vitro ceramide synthase assay.

Protocol:

-

Prepare Lysates: Prepare cell or tissue lysates in a suitable buffer containing protease inhibitors.

-

Reaction Mixture: In a microcentrifuge tube, combine the lysate, dihydrosphingosine, and pentadecanoyl-CoA in a reaction buffer (e.g., HEPES buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding a mixture of chloroform and methanol.

-

Lipid Extraction: Perform a lipid extraction as described in section 5.1.

-

Analysis: Analyze the extracted lipids by LC-MS/MS to quantify the amount of C15-dihydroceramide produced.

Biological Role of this compound and Odd-Chain Ceramides

The biological functions of odd-chain ceramides are not as well-defined as their even-chain counterparts. However, the precursor of this compound, pentadecanoic acid (C15:0), has been recognized as an essential fatty acid with several beneficial health effects.[7] Studies have shown that higher circulating levels of C15:0 are associated with a lower risk of chronic diseases, including type 2 diabetes and cardiovascular disease.[7]

Given that C15:0 is incorporated into this compound, it is plausible that this ceramide species may have unique signaling roles that differ from those of the more abundant even-chain ceramides. It is hypothesized that this compound may influence membrane properties and interact with specific protein targets, thereby modulating cellular signaling pathways. Further research is needed to elucidate the specific functions of this compound and its potential as a biomarker or therapeutic target.

Conclusion

The de novo synthesis of this compound is a tightly regulated process, with the specificity of ceramide synthases, likely CerS5 and CerS6, playing a pivotal role. While quantitative data on its cellular abundance and its specific biological functions are still emerging, the methodologies for its study are well-established. This technical guide provides a foundational understanding of the this compound synthesis pathway and offers detailed protocols to facilitate further research into this intriguing and potentially important bioactive lipid. The exploration of odd-chain ceramides like this compound represents a promising new frontier in sphingolipid research, with potential implications for understanding and treating a variety of human diseases.

References

- 1. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

C15:0-Ceramide: An In-Depth Technical Guide to its Role in Sphingolipid Metabolism and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and cellular stress responses. Comprising a sphingoid base and an N-acyl chain of variable length, the specific biological functions of ceramides are intricately linked to the length of their fatty acid chain. While even-chain ceramides, such as C16:0 and C18:0, have been extensively studied, odd-chain ceramides like pentadecanoyl-ceramide (C15:0-ceramide) are emerging as molecules of interest with potentially unique physiological and pathological roles. This technical guide provides a comprehensive overview of C15:0-ceramide within the context of sphingolipid metabolism and signaling, offering insights for researchers and professionals in drug development.

C15:0-Ceramide Metabolism: Biosynthesis and Degradation

C15:0-ceramide, like other ceramides, is synthesized and degraded through three primary pathways: the de novo synthesis pathway, the sphingomyelin-sphingomyelinase pathway, and the salvage pathway.

De Novo Synthesis

The de novo synthesis of ceramides begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1] This is followed by a series of enzymatic reactions to produce a dihydroceramide intermediate. The final step in the formation of C15:0-dihydroceramide involves the acylation of the dihydrosphingosine backbone with pentadecanoyl-CoA (C15:0-CoA) by a ceramide synthase (CerS).[2] Subsequently, dihydroceramide desaturase 1 (DEGS1) introduces a double bond to form C15:0-ceramide.[1]

The substrate specificity of the six mammalian CerS isoforms (CerS1-6) primarily dictates the acyl-chain length of the resulting ceramide. Most CerS isoforms exhibit a preference for even-chain fatty acyl-CoAs.[3] For instance, CerS5 and CerS6 preferentially utilize C16:0-CoA, while CerS1 is specific for C18:0-CoA.[3] The synthesis of C15:0-ceramide is therefore likely less prevalent than that of its even-chain counterparts and may be dependent on the cellular availability of C15:0-CoA and the promiscuity of certain CerS isoforms under specific conditions.

Figure 1: De novo synthesis of C15:0-ceramide.

Sphingomyelin Hydrolysis and the Salvage Pathway

C15:0-ceramide can also be generated from the breakdown of more complex sphingolipids. In the sphingomyelin-sphingomyelinase pathway, sphingomyelinases (SMases) hydrolyze sphingomyelin to yield ceramide and phosphocholine. If C15:0 is incorporated into the sphingomyelin pool, its hydrolysis would release C15:0-ceramide.

The salvage pathway provides a mechanism for the cell to recycle sphingosine. Complex sphingolipids are broken down to sphingosine, which can then be re-acylated by CerS with C15:0-CoA to form C15:0-ceramide.[4] Conversely, C15:0-ceramide can be catabolized by ceramidases (CDases) to release sphingosine and pentadecanoic acid (C15:0).[5]

Figure 2: C15:0-ceramide in catabolic and salvage pathways.

Quantitative Data on C15:0-Ceramide

Quantitative data for C15:0-ceramide is not as abundant as for even-chain ceramides. However, recent lipidomics studies have begun to identify and quantify this odd-chain ceramide in various biological samples.

| Biological Matrix | Species | Condition | C15:0-Ceramide Species | Concentration/Level | Citation |

| Human Plasma | Human | Central Precocious Puberty | Cer(d18:0/15:0) | Identified as a potential biomarker | [6][7] |

| Human Aqueous Humor | Human | Glaucoma vs. Control | SM(d18:0/15:0) | Statistically significant difference observed | [8] |

| Giardia lamblia | Protozoan | Culture medium | Cer(d18:1/15:0) | Significantly higher in fresh vs. spent medium | [9] |

Note: The available quantitative data for C15:0-ceramide is still limited. The table will be updated as more research becomes available.

Role of C15:0-Ceramide in Cellular Signaling

While specific signaling pathways uniquely modulated by C15:0-ceramide are still under investigation, its functions can be inferred from the known roles of ceramides in general and the biological activities of its precursor, pentadecanoic acid.

Apoptosis

Ceramides are well-established mediators of apoptosis, or programmed cell death.[10] They can induce apoptosis through both caspase-dependent and caspase-independent pathways.[10][11] The accumulation of ceramides can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death.[10] It is plausible that an increase in intracellular C15:0-ceramide could trigger these apoptotic cascades.

Figure 3: Potential role of C15:0-ceramide in apoptosis.

Inflammation

Ceramides are also key players in inflammatory signaling. They can modulate the activity of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines.[12][13] The precursor fatty acid, C15:0, has been shown to possess anti-inflammatory properties.[4][14][15] This suggests that C15:0-ceramide could have a modulatory role in inflammation, although further research is needed to elucidate its specific effects.

Figure 4: Potential involvement of C15:0-ceramide in inflammatory signaling.

Experimental Protocols

Quantification of C15:0-Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.[16] The following protocol is a general guideline that can be adapted for C15:0-ceramide analysis.

4.1.1. Lipid Extraction

-

Homogenize tissue samples or pellet cultured cells.

-

Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (2:2:1.8 v/v/v) solvent system.

-

Add an internal standard, such as C17:0-ceramide, to the extraction solvent to correct for extraction efficiency and instrument variability.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

4.1.2. LC-MS/MS Analysis

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the ceramides.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions for C15:0-ceramide and the internal standard (e.g., C17:0-ceramide) need to be determined. For many ceramides, a common product ion at m/z 264.3 is observed, corresponding to the sphingosine backbone.

-

Figure 5: General workflow for LC-MS/MS quantification of ceramides.

Cell Treatment with C15:0-Ceramide

To study the cellular effects of C15:0-ceramide, it can be delivered to cultured cells. Due to its hydrophobic nature, it is often complexed with a carrier molecule like bovine serum albumin (BSA).

-

Preparation of C15:0-Ceramide-BSA Complex:

-

Dissolve C15:0-ceramide in an organic solvent (e.g., ethanol or DMSO).

-

Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

-

Slowly add the C15:0-ceramide solution to the BSA solution while vortexing to facilitate complex formation.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere.

-

Replace the growth medium with serum-free or low-serum medium containing the C15:0-ceramide-BSA complex at the desired final concentration.

-

Incubate the cells for the desired period (e.g., 6, 12, 24 hours).

-

Harvest the cells for downstream analysis (e.g., apoptosis assays, protein expression analysis).

-

Conclusion and Future Directions

C15:0-ceramide is an understudied odd-chain sphingolipid with the potential for unique biological functions. While current knowledge is limited, its identification as a potential biomarker and the known activities of its fatty acid precursor suggest that C15:0-ceramide may play important roles in cellular signaling, particularly in apoptosis and inflammation.

Future research should focus on:

-

Comprehensive Quantification: Establishing a detailed profile of C15:0-ceramide levels in various healthy and diseased tissues and cell lines.

-

Functional Studies: Elucidating the specific signaling pathways modulated by C15:0-ceramide and identifying its direct molecular targets.

-

Enzymology: Characterizing the substrate specificity and kinetics of ceramide synthases and ceramidases with respect to C15:0-ceramide.

-

Therapeutic Potential: Investigating the potential of modulating C15:0-ceramide levels for the treatment of diseases such as metabolic disorders and cancer.

The development of more targeted research on C15:0-ceramide will undoubtedly provide valuable insights into the complex world of sphingolipid biology and may open new avenues for therapeutic intervention.

References

- 1. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]

- 5. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidomics reveals ceramide biomarkers for detecting central precocious puberty in girls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Vision: Sphingolipids and ceramides in human aqueous humor [molvis.org]

- 9. Frontiers | A Targeted Mass Spectrometric Analysis Reveals the Presence of a Reduced but Dynamic Sphingolipid Metabolic Pathway in an Ancient Protozoan, Giardia lamblia [frontiersin.org]

- 10. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide kinase regulates TNF-α-induced immune responses in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucosylceramide flippases contribute to cellular glucosylceramide homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

C15-Ceramide: An In-Depth Technical Guide on a Bioactive Lipid Mediator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play pivotal roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses. Comprising a sphingosine backbone N-acylated with a fatty acid, the specific biological functions of ceramides are often dictated by the length and saturation of their fatty acid chain. While much of the research has focused on even-chain ceramides such as C16:0 and C18:0, odd-chain ceramides like C15-Ceramide (N-pentadecanoyl-sphingosine) are emerging as important signaling molecules in their own right. This technical guide provides a comprehensive overview of this compound as a bioactive lipid mediator, consolidating current knowledge on its biosynthesis, signaling pathways, and analytical methodologies.

Quantitative Data on this compound

Quantitative analysis of specific ceramide species is crucial for understanding their biological roles. While extensive quantitative data for this compound is still being gathered, some studies have identified its presence and potential significance in specific physiological and pathological contexts.

| Biological Context | Analyte | Method | Key Findings | Reference |

| Central Precocious Puberty (CPP) in girls | Cer(d18:0/15:0) | UPLC-MS/MS | Identified as a potential plasma biomarker to distinguish girls with CPP from healthy controls. | [1] |

Biosynthesis and Metabolism of Ceramides

This compound, like other ceramides, is synthesized and metabolized through a series of enzymatic reactions that are tightly regulated within the cell. The primary pathways include de novo synthesis, the sphingomyelin hydrolysis pathway, and the salvage pathway.[2][3]

Key Enzymes in Ceramide Metabolism

| Enzyme | Pathway | Function | Substrates/Products | Cellular Location |

| Serine Palmitoyltransferase (SPT) | De novo synthesis | Catalyzes the initial rate-limiting step of ceramide biosynthesis. | Serine + Palmitoyl-CoA → 3-ketosphinganine | Endoplasmic Reticulum |

| 3-Ketosphinganine Reductase (KSR) | De novo synthesis | Reduces 3-ketosphinganine to sphinganine. | 3-ketosphinganine → Sphinganine | Endoplasmic Reticulum |

| Ceramide Synthases (CerS1-6) | De novo synthesis, Salvage pathway | N-acylate sphinganine or sphingosine with fatty acyl-CoAs of specific chain lengths. | Sphinganine/Sphingosine + Fatty Acyl-CoA → Dihydroceramide/Ceramide | Endoplasmic Reticulum |

| Dihydroceramide Desaturase (DES) | De novo synthesis | Introduces a double bond into dihydroceramide to form ceramide. | Dihydroceramide → Ceramide | Endoplasmic Reticulum |

| Sphingomyelinases (SMases) | Sphingomyelin hydrolysis | Hydrolyze sphingomyelin to generate ceramide and phosphocholine. | Sphingomyelin → Ceramide + Phosphocholine | Plasma membrane, Lysosomes, Mitochondria |

| Ceramidases (CDases) | Salvage pathway | Hydrolyze ceramide to sphingosine and a free fatty acid. | Ceramide → Sphingosine + Fatty Acid | Lysosomes, Mitochondria, ER |

| Sphingosine Kinases (SphK1/2) | Salvage pathway | Phosphorylate sphingosine to form sphingosine-1-phosphate (S1P). | Sphingosine → Sphingosine-1-phosphate | Cytosol, Nucleus, ER |

| Glucosylceramide Synthase (GCS) | Glycosphingolipid metabolism | Transfers glucose to ceramide to form glucosylceramide. | Ceramide + UDP-glucose → Glucosylceramide | Golgi Apparatus |

Ceramide Biosynthesis and Metabolism Pathway

Caption: General pathways of ceramide biosynthesis and metabolism.

Signaling Pathways of this compound

While specific signaling pathways for this compound are not yet fully elucidated, it is presumed to participate in the general signaling cascades attributed to ceramides. Ceramides are known to influence cellular fate through the regulation of apoptosis and autophagy.

Role in Apoptosis and Autophagy

Ceramides can induce apoptosis through various mechanisms, including the activation of stress-activated protein kinases and the modulation of mitochondrial function.[4][5] In the context of autophagy, ceramides can trigger this process by interfering with the mTOR signaling pathway and promoting the dissociation of the Beclin 1:Bcl-2 complex.[6][7]

General Ceramide Signaling in Apoptosis and Autophagy

Caption: Ceramide-mediated signaling in apoptosis and autophagy.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.

Lipid Extraction from Plasma

This protocol is adapted from methodologies used for general ceramide analysis and is suitable for this compound.

-

Sample Preparation: Thaw plasma samples on ice.

-

Internal Standard Spiking: To a 50 µL aliquot of plasma, add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain ceramide not expected to be in the sample).

-

Lipid Extraction:

-

Add 2 mL of a cold chloroform/methanol (1:2, v/v) mixture.

-

Vortex thoroughly and incubate on ice.

-

Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water.

-

Centrifuge to separate the phases.

-

-

Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

LC-MS/MS Analysis of Ceramides

The following is a general protocol that can be optimized for this compound analysis.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is employed to separate the different ceramide species based on their hydrophobicity.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for ceramide analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each ceramide species and the internal standard.

-

Quantification: The concentration of each ceramide species is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

-

Conclusion and Future Directions

This compound is an intriguing bioactive lipid mediator with emerging evidence of its role in distinct biological processes. While much of our current understanding is extrapolated from the broader knowledge of ceramide biology, the identification of this compound as a potential biomarker in certain conditions underscores the need for more focused research. Future studies should aim to:

-

Elucidate the specific protein interaction partners of this compound to unravel its unique signaling pathways.

-

Conduct comprehensive lipidomic studies to quantify this compound levels across a wider range of tissues and disease states.

-

Investigate the therapeutic potential of modulating this compound levels in relevant disease models.

This technical guide provides a foundation for researchers and drug development professionals to delve into the biology of this compound. As analytical techniques continue to improve and more targeted research is conducted, a clearer picture of the specific functions of this odd-chain ceramide will undoubtedly emerge, potentially opening new avenues for therapeutic intervention.

References

- 1. Lipidomics reveals ceramide biomarkers for detecting central precocious puberty in girls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

- 6. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide metabolism regulates autophagy and apoptotic-cell death induced by melatonin in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Understated Presence: A Technical Guide to C15-Ceramide in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are fundamental components of cellular membranes and serve as critical signaling molecules in a myriad of physiological and pathological processes. While the roles of even-chain ceramides (e.g., C16, C18, C24) have been extensively studied, odd-chain ceramides, such as pentadecanoyl-sphingosine (C15-ceramide), have historically received less attention. However, emerging evidence suggests that these atypical ceramides are not merely minor lipid constituents but may possess unique biological functions and serve as potential biomarkers for various conditions. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, associated signaling pathways, and the methodologies for its analysis in biological systems.

Natural Occurrence and Quantitative Levels of this compound

This compound is a naturally occurring sphingolipid in various biological systems, albeit generally at lower concentrations than its even-chain counterparts. Its presence has been confirmed in human plasma, skin, and various tissues in animal models. The primary source of the pentadecanoic acid (C15:0) precursor for this compound synthesis is largely exogenous, derived from dietary intake and the metabolic activity of the gut microbiota.

Quantitative Data Summary

The following table summarizes the reported quantitative levels of this compound in different biological samples. It is important to note that concentrations can vary significantly depending on the species, tissue, physiological state, and analytical methodology employed.

| Biological Sample | Species | Condition | This compound Concentration | Citation |

| Plasma | Human | Central Precocious Puberty | Identified as a potential biomarker (Cer(d18:0/15:0)) | [1] |

| Liver | Mouse | Nonalcoholic Fatty Liver Disease Model | Decreased levels of the C15:0 fatty acid precursor were observed, suggesting potential alterations in this compound metabolism. | [2] |

Note: This table is intended to be illustrative. The field of lipidomics is rapidly advancing, and new quantitative data are continuously being generated.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathways of ceramide synthesis, with the key differentiating step being the incorporation of a C15:0 fatty acyl-CoA. There are three main pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. The subsequent acylation of the sphingoid base is catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. While the specific CerS responsible for utilizing C15:0-CoA has not been definitively established, it is hypothesized that one or more of the existing CerS enzymes may exhibit promiscuous activity towards odd-chain fatty acyl-CoAs, or that a yet-unidentified enzyme is involved.

The salvage pathway, which involves the recycling of sphingosine from the breakdown of complex sphingolipids, also contributes to the cellular ceramide pool. Sphingosine can be re-acylated by CerS enzymes with a C15:0 fatty acyl-CoA to form this compound.

Figure 1. Overview of the major ceramide biosynthesis pathways.

Signaling Pathways of this compound

While specific signaling pathways exclusively modulated by this compound are still under investigation, it is plausible that it participates in the well-established signaling cascades common to other ceramide species. Ceramides are known to influence a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.

Apoptosis Induction

Ceramides are potent inducers of apoptosis. They can exert their pro-apoptotic effects through multiple mechanisms, including the activation of caspase cascades and the regulation of mitochondrial function. It is hypothesized that this compound, like other ceramides, can promote the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the apoptotic cascade.

Figure 2. A simplified model of this compound-induced apoptosis.

Regulation of Protein Phosphatases

A key mechanism through which ceramides exert their signaling effects is by modulating the activity of protein phosphatases, particularly protein phosphatase 2A (PP2A). Ceramides can directly bind to and activate PP2A, leading to the dephosphorylation and altered activity of numerous downstream protein targets involved in cell growth and survival pathways. It is likely that this compound also participates in this regulatory mechanism.

Figure 3. This compound signaling through PP2A.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of ceramides due to its high sensitivity and specificity.

Sample Preparation: Lipid Extraction from Tissues and Cells

A modified Bligh-Dyer method is commonly used for the extraction of lipids, including ceramides, from biological matrices.

Materials:

-

Homogenizer

-

Glass centrifuge tubes

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., C17-ceramide)

Procedure:

-

Homogenize the tissue sample or cell pellet in a known volume of ice-cold 0.9% NaCl.

-

Add a known amount of an appropriate internal standard (e.g., C17-ceramide) to the homogenate for quantification.

-

Add a mixture of chloroform:methanol (1:2, v/v) to the homogenate.

-

Vortex vigorously for 2 minutes and then incubate on ice for 30 minutes.

-

Add chloroform and water (or 0.9% NaCl) to induce phase separation.

-

Centrifuge to pellet the precipitated protein and separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

Figure 4. Workflow for lipid extraction from biological samples.

LC-MS/MS Analysis of this compound

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Methanol/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the ceramides.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50 °C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: The precursor ion for this compound (d18:1/15:0) is [M+H]+ at m/z 524.5. A common product ion resulting from the loss of the fatty acyl chain is monitored (e.g., m/z 264.3). The specific transitions should be optimized for the instrument used.

-

Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximal signal intensity.

Conclusion and Future Directions

The study of this compound is a burgeoning field with the potential to uncover novel biological roles for odd-chain sphingolipids. While its natural abundance is lower than that of even-chain ceramides, its presence across various biological systems and its potential association with metabolic conditions highlight the need for further investigation. Future research should focus on elucidating the specific ceramide synthases responsible for its production, identifying its unique downstream signaling targets, and expanding the quantitative analysis of this compound in a wider range of physiological and pathological contexts. A deeper understanding of this compound metabolism and function may open new avenues for the development of diagnostic and therapeutic strategies for a variety of diseases.

References

- 1. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of C15-Ceramide with Cellular Proteins and Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are a class of bioactive sphingolipids that play pivotal roles in a myriad of cellular processes, including signal transduction, apoptosis, and inflammation. The biological functions of ceramides are often dictated by the length of their N-acyl chain. C15-Ceramide, an odd-chain ceramide, is increasingly being recognized for its unique biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with cellular proteins and receptors. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and therapeutic development in this area.

Introduction to this compound

Ceramides consist of a sphingosine backbone linked to a fatty acid via an amide bond. The length of the fatty acid chain is a critical determinant of the ceramide's physical properties and its role in cellular signaling. While even-chain ceramides (e.g., C16, C18) have been extensively studied, odd-chain ceramides like pentadecanoyl-ceramide (this compound) are gaining attention for their distinct biological effects. C15:0 is an essential fatty acid with demonstrated anti-inflammatory, anti-fibrotic, and potential anti-cancer activities.[1] Its incorporation into cellular membranes can influence membrane fluidity and the formation of signaling platforms.

Known and Putative Protein and Receptor Interactions

While direct quantitative data for this compound is still emerging, research on long-chain ceramides provides valuable insights into its likely protein targets. The hydrophobic nature of the long acyl chain of this compound suggests its interaction with proteins containing specific lipid-binding domains or hydrophobic pockets.

Key Interacting Proteins

Several key proteins have been identified as interacting with long-chain ceramides, and by extension, are putative interactors for this compound:

-

Protein Phosphatase 2A (PP2A): Ceramide can activate PP2A, a major serine/threonine phosphatase involved in cell cycle regulation and apoptosis. This activation can occur through direct binding to the PP2A catalytic subunit or via interaction with PP2A's endogenous inhibitor, I2PP2A (SET).[2][3] Long-chain ceramides, such as C18-Ceramide, have been shown to activate PP2A.

-

Tumor Suppressor Protein p53: The tumor suppressor p53 is a critical regulator of the cellular stress response. Notably, C16-Ceramide has been shown to be a natural regulatory ligand of p53, binding directly to its DNA-binding domain with high affinity.[4][5] This interaction stabilizes p53 and promotes its downstream signaling, leading to cell cycle arrest or apoptosis.

-

Voltage-Dependent Anion Channel (VDAC): Located in the outer mitochondrial membrane, VDAC is implicated in ceramide-induced apoptosis. Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[6]

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key component of stress-induced signaling pathways leading to apoptosis. While direct interaction data with this compound is not available, ceramide-induced apoptosis is known to involve ASK1 activation.[7][8][9][10][11]

-

Steroidogenic Acute Regulatory Protein D7 (StarD7): Using a photoactivatable and clickable this compound analog (pacCer), StarD7 was identified as a novel ceramide-binding protein.[12] StarD7 is involved in the mitochondrial import of phosphatidylcholine.

Quantitative Data on Ceramide-Protein Interactions

Direct quantitative data for this compound interactions are limited. However, data from closely related long-chain ceramides provide a strong basis for understanding the potential binding affinities of this compound.

| Interacting Protein | Ceramide Species | Method | Dissociation Constant (Kd) | Reference |

| p53 | C16-Ceramide | Not Specified | ~60 nM | [4] |

| PP2A | C18-Ceramide | In vitro phosphatase assay | EC50 ~10 µM |

Note: The EC50 value for PP2A activation represents the concentration of C18-Ceramide required for 50% of its maximal activation and can be considered an approximation of its binding affinity in this functional assay.

Signaling Pathways Involving this compound

Based on the known interactions of long-chain ceramides, this compound is likely involved in several critical signaling pathways.

p53-Mediated Apoptosis Pathway

This compound, similar to C16-Ceramide, can directly bind to and activate p53. This leads to the transcriptional activation of pro-apoptotic genes like BAX and PUMA, ultimately triggering the mitochondrial apoptotic cascade.

PP2A-Mediated Signaling Pathway

This compound can activate PP2A, which in turn can dephosphorylate and regulate the activity of numerous downstream targets, including pro-survival kinases like Akt, thereby promoting apoptosis or cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound-protein interactions.

Solubilization of this compound for In Vitro Assays

Due to its hydrophobic nature, proper solubilization of this compound is critical for reliable experimental results.

Materials:

-

This compound (powder)

-

Ethanol (absolute)

-

Dodecane

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-Buffered Saline (PBS) or other appropriate buffer

Protocol:

-

Prepare a stock solution of this compound in a 1:1 (v/v) mixture of ethanol and dodecane. A typical stock concentration is 1-10 mM.

-

Warm the solution gently (e.g., 37°C) and vortex or sonicate briefly to ensure complete dissolution.

-

For cell-based assays, the this compound stock can be diluted into culture medium. To improve delivery and reduce non-specific effects, complexing with BSA is recommended.

-

To prepare a this compound:BSA complex, slowly add the this compound stock solution to a solution of fatty acid-free BSA in PBS (e.g., 10% w/v) while vortexing.

-

Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

-

The final complex can be sterile-filtered and diluted to the desired working concentration in cell culture medium.

Photoaffinity Labeling using pacCer (a this compound analog)

This protocol is adapted from the methodology used to identify StarD7 as a ceramide-binding protein.[12]

Materials:

-

pacCer (photoactivatable and clickable this compound analog)

-

Liposome preparation reagents (e.g., POPC, cholesterol)

-

Cell lysate or purified protein fraction

-

UV lamp (365 nm)

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, sodium ascorbate)

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

Experimental Workflow:

Protocol:

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing 1-5 mol% pacCer along with a carrier lipid like POPC.

-

Incubation: Incubate the pacCer-containing liposomes with the cell lysate or purified protein fraction for 30 minutes at room temperature with gentle agitation.

-

UV Cross-linking: Transfer the mixture to a UV-transparent plate on ice and irradiate with a 365 nm UV lamp for 1-5 minutes.

-

Click Chemistry: Add the click chemistry reaction cocktail containing biotin-azide, copper (II) sulfate, and a reducing agent like sodium ascorbate. Incubate for 1 hour at room temperature.

-

Protein Precipitation: Precipitate the proteins to remove unreacted reagents.

-

Streptavidin Pull-down: Resuspend the protein pellet and incubate with streptavidin-coated beads to capture the biotinylated protein-C15-Ceramide complexes.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze by SDS-PAGE followed by silver staining, Western blotting for specific candidates, or mass spectrometry for proteome-wide identification.

Dot Blot Assay for Ceramide-Protein Interaction

This is a simple and rapid method to screen for potential interactions.

Materials:

-

Nitrocellulose or PVDF membrane

-

This compound

-

Purified protein of interest

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Spotting: Spot serial dilutions of this compound (solubilized as described in 5.1) onto the nitrocellulose membrane. Allow the spots to dry completely. As a negative control, spot the vehicle alone.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Protein Incubation: Incubate the membrane with a solution of the purified protein of interest (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane extensively with TBST.

-

Primary Antibody: Incubate the membrane with the primary antibody against the protein of interest for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the signal. A positive signal on the this compound spots indicates an interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Isothermal titration calorimeter

-

Purified protein of interest, dialyzed into the final experimental buffer

-

This compound, solubilized in the same buffer (e.g., complexed with a low concentration of a mild detergent like C8E4 or in small unilamellar vesicles)

Protocol:

-

Sample Preparation: Prepare the protein solution at a concentration approximately 10-50 times the expected Kd. Prepare the this compound solution at a concentration 10-20 times that of the protein. Both solutions must be in the exact same buffer to minimize heat of dilution effects.

-

Loading the ITC: Load the protein solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.

-

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of this compound to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Conclusion and Future Directions

The study of this compound is a rapidly evolving field with significant therapeutic potential. While direct evidence of its protein interactions is still being gathered, the existing knowledge on long-chain ceramides provides a solid foundation for future research. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the specific protein and receptor interactions of this compound. Future studies should focus on obtaining quantitative binding data for this compound with key signaling proteins, elucidating the structural basis of these interactions, and exploring the downstream functional consequences in various cellular contexts. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting ceramide-mediated signaling pathways.

References

- 1. preprints.org [preprints.org]

- 2. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suppression of apoptosis signal-regulating kinase 1-induced cell death by 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of apoptosis signal-regulating kinase 1 with isoforms of 14-3-3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of apoptosis signal-regulating kinase 1 (ASK1) by the adapter protein Daxx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of C15-Ceramide in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of C15-Ceramide (d18:1/15:0) in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation or lipid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This robust and reproducible method is suitable for researchers, scientists, and drug development professionals investigating the role of odd-chain ceramides in various physiological and pathological processes.

Introduction